4-Imidazolylpropionsaure
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2/c1-4(6(9)10)5-2-7-3-8-5/h2-4H,1H3,(H,7,8)(H,9,10) |
InChI Key |
OWZRRFCGWTXNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Imidazolylpropionsäure and Its Chemical Analogues
Classical and Evolving Synthetic Routes to the Imidazole (B134444) Core Structure
The construction of the imidazole ring is a foundational step in the synthesis of 4-Imidazolylpropionsäure and its derivatives. Over the years, synthetic methodologies have evolved from traditional multi-step processes to more efficient and versatile modern techniques.
Classical methods have long served as the bedrock of imidazole synthesis. The Debus-Radziszewski synthesis , first reported in 1858, is a cornerstone reaction involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). organic-chemistry.org This method, while historically significant, often suffers from low yields and harsh reaction conditions. organic-chemistry.orgwikipedia.org Other notable classical routes include the Wallach synthesis and the Van Leusen imidazole synthesis , the latter of which employs tosylmethyl isocyanides (TosMICs) as versatile building blocks for assembling the imidazole ring. organic-chemistry.orgresearchgate.net
In response to the limitations of classical routes, a variety of modern and evolving strategies have been developed. These newer methods often provide higher yields, shorter reaction times, and greater functional group tolerance. Key evolving techniques include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. organic-chemistry.orgwikipedia.org
Metal-Catalyzed Cyclization: Transition metals are used to catalyze the formation of the imidazole ring from various precursors, offering a powerful tool for constructing complex imidazole derivatives. organic-chemistry.org
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the imidazole product, representing a highly efficient and atom-economical approach. wikipedia.orgtandfonline.com
The following table provides a comparative overview of these synthetic approaches.
| Method | Description | Advantages | Disadvantages | Citation |
| Debus-Radziszewski Synthesis | Condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia. | Simple, versatile for certain derivatives. | Often requires harsh conditions, can have low yields and side reactions. | organic-chemistry.orgwikipedia.org |
| Van Leusen Synthesis | Reaction of tosylmethyl isocyanides (TosMICs) with aldehydes and amines. | Versatile for creating substituted imidazoles. | Requires specialized isocyanide reagents. | organic-chemistry.orgresearchgate.net |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Rapid reaction times, increased yields, cleaner reactions. | Requires specialized microwave equipment. | organic-chemistry.orgwikipedia.org |
| Metal-Catalyzed Cyclization | Use of transition metal catalysts to facilitate ring formation. | High efficiency and selectivity for complex structures. | Catalyst cost and potential for metal contamination. | organic-chemistry.org |
Targeted Synthesis of 4-Imidazolylpropionsäure and Specific Analogues
Once the imidazole core is available, or if a precursor already contains it, specific strategies are required to construct the 3-carbon propionic acid side chain at the C4 position and to synthesize various chemical analogues.
Attaching or elongating a carbon chain on the imidazole ring is a critical step. Several established organic chemistry reactions can be adapted for this purpose.
A direct and effective route to 4-Imidazolylpropionsäure starts from the naturally occurring compound urocanic acid, which already contains an acrylate (B77674) side chain attached to the imidazole ring. The synthesis involves the esterification of urocanic acid, followed by the catalytic hydrogenation of the carbon-carbon double bond in the side chain using a palladium on carbon (Pd-C) catalyst to yield the desired saturated propionic acid ester. scribd.com This can then be hydrolyzed to the final acid.
For building the side chain from smaller precursors, several homologation strategies are available:
Arndt-Eistert Homologation: This is a classic and powerful method for converting a carboxylic acid into its next higher homologue, which involves adding one carbon atom. organic-chemistry.orgnrochemistry.com It is particularly useful for producing β-amino acids from α-amino acids. wikipedia.org For instance, imidazole-4-acetic acid could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement to produce, after hydrolysis, 4-Imidazolylpropionsäure. wikipedia.orgwikipedia.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters). researchgate.net Imidazole-4-carboxaldehyde can be reacted with malonic acid in what is known as the Doebner modification. researchgate.net This is typically followed by a reduction step to saturate the newly formed double bond and create the propionic acid side chain. While a versatile C-C bond-forming reaction, it is a multi-step process for achieving a saturated carbon chain. researchgate.netacs.org
The synthesis of analogues of 4-Imidazolylpropionsäure often requires multi-step reaction sequences to introduce specific functional groups or modify the core structure. These schemes allow for the creation of a diverse library of compounds for various research applications.
One example is the synthesis of ionic liquids derived from imidazole-4-propionic acid. The process begins with the methyl ester of 4-Imidazolylpropionsäure, which is then N-alkylated at one of the ring nitrogens using an alkyl halide in the presence of a base like sodium hydride. scribd.com This creates a series of specific analogues with varied alkyl groups on the imidazole ring. scribd.com
More complex derivatives, such as those investigated for therapeutic potential, can be built using convergent strategies. For example, a method for preparing symmetrical aryl-imidazoles involves a late-stage C-H activation step. In this approach, a protected imidazole precursor is coupled with an aryl dibromide using a palladium catalyst, followed by deprotection to yield the final dimeric structure. acs.org This demonstrates how core imidazole structures can be functionalized in the later stages of a synthesis to create complex molecules.
The following table outlines a general multi-step synthesis for a 4-Imidazolylpropionsäure derivative.
| Step | Reaction | Reagents/Conditions | Purpose | Citation |
| 1 | Esterification | Urocanic acid, Methanol (B129727), HCl | Protect the carboxylic acid. | scribd.com |
| 2 | Hydrogenation | H₂, Pd-C catalyst | Saturate the side-chain double bond to form imidazole-4-propionate. | scribd.com |
| 3 | N-Alkylation | Alkyl halide, Sodium hydride (NaH), DMF | Introduce a specific functional group (alkyl chain) onto the imidazole ring nitrogen. | scribd.com |
| 4 | Hydrolysis | Acid or base | Convert the ester back to the final carboxylic acid derivative. |
Green Chemistry Principles in Imidazole Synthesis
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to the synthesis of imidazoles. sigmaaldrich.comtandfonline.com These approaches offer more sustainable and efficient alternatives to traditional methods.
Beyond one-pot reactions, several other green methodologies are being employed for imidazole synthesis.
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and eliminates the hazards associated with volatile organic compounds. core.ac.uk Many one-pot syntheses of imidazole derivatives can be performed under solvent-free conditions, often by gently heating the mixture of reactants. Current time information in Bangalore, IN.core.ac.uk
Microwave Irradiation: As a green heating method, microwave assistance can significantly reduce reaction times from hours to minutes and improve yields, thereby saving energy and reducing the potential for side product formation. wikipedia.orgwikipedia.orgresearchgate.net
Benign Solvents and Catalysts: When a solvent is necessary, the focus shifts to environmentally friendly options like water or ethanol. sigmaaldrich.comresearchgate.net Furthermore, there is a growing interest in using biodegradable and non-toxic catalysts. For example, natural acids like citric acid found in lemon juice have been successfully used as a biocatalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.nettandfonline.com
The table below highlights some green catalysts used in imidazole synthesis.
| Catalyst | Reaction Type | Key Advantages | Citation |
| Lemon Juice (Citric Acid) | Three-component condensation | Biodegradable, inexpensive, readily available, non-toxic. | researchgate.nettandfonline.com |
| p-Toluenesulfonic acid (p-TsOH) | One-pot, multi-component reaction | Efficient for synthesizing tri- and tetrasubstituted imidazoles. | scribd.com |
| HBF₄–SiO₂ | Three- and four-component reactions | Recyclable, effective for selective synthesis. | hmdb.ca |
| Imidazole-based Deep Eutectic Solvent | Knoevenagel condensation | Halogen-free, recyclable, acts as both catalyst and solvent. |
Synthesis of Dimeric and Multi-Component Imidazole Derivatives
The construction of molecules containing multiple imidazole units or the assembly of imidazoles through multi-component reactions represents a highly efficient approach to generating chemical complexity. These strategies are pivotal in the synthesis of natural products and novel compounds with potential therapeutic applications.
The total synthesis of dimeric pyrrole-imidazole alkaloids, such as sceptrin (B1680891) and ageliferin, highlights the intricate strategies required to construct these topologically unique and biologically active marine natural products. oup.com A key feature of these syntheses is often the minimal use of protecting groups, which requires a deep understanding of the innate reactivity of the 2-aminoimidazole heterocycle. oup.com The dimerization of "oroidin-like" monomers through various cyclization and linkage strategies is a common theme in the biosynthesis and synthetic pathways of these complex molecules. acs.org
In a different approach, fluorescent imidazole-fused heterocycle dimers have been synthesized through a one-pot Groebke–Blackburn–Bienaymé (GBB) three-component reaction. elsevierpure.com This method, which utilizes glyoxal (B1671930) dimethyl acetal, allows for the creation of both symmetric and unsymmetric dimers with tunable luminescent properties, offering potential applications in materials science. elsevierpure.com The synthesis of bis-imidazoles and bis-imidazo[1,2-a]pyridines has also been achieved, starting from Schiff's base dimers, to explore their potential as anticancer agents. researchgate.net
Multi-component reactions (MCRs) offer a powerful and atom-economical route to highly substituted imidazole derivatives in a single step. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, ammonia (or an ammonium (B1175870) salt), and sometimes a primary amine. jst.go.jpresearchgate.net Various catalytic systems have been developed to enhance the efficiency and scope of these reactions.
For instance, an eco-friendly, one-pot multicomponent cyclocondensation for the synthesis of 2,4,5-trisubstituted imidazoles has been developed using modified-silica-coated cobalt ferrite (B1171679) nanoparticles with tungstic acid as a recyclable catalyst under solvent-free conditions. Current time information in Chatham County, US. Another efficient method employs erbium triflate as a catalyst for the reaction between α-azido chalcones, aryl aldehydes, and anilines, yielding highly substituted imidazoles in excellent yields. rsc.org Metal-free approaches have also been reported, such as an acid-promoted multicomponent reaction to construct tri- and tetrasubstituted imidazoles. jst.go.jp
A notable four-component, one-pot synthesis has been used to create novel conjugated indole-imidazole derivatives. nih.gov This method demonstrates the versatility of MCRs in generating complex heterocyclic systems with high purity and good yields. nih.gov
Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis
| Catalyst/Promoter | Reactants | Product Type | Reference |
| CoFe₂O₄@SiO₂@(-CH₂)₃OWO₃H NPs | Aldehyde, 1,2-diketone, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Current time information in Chatham County, US. |
| Pivalic Acid | Internal alkyne, Aldehyde, Aniline, Ammonium acetate | Tri- and Tetrasubstituted imidazoles | jst.go.jp |
| Erbium Triflate | α-Azido chalcones, Aryl aldehydes, Anilines | Highly substituted imidazoles | rsc.org |
| None (One-Pot) | Indole derivative, Aldehyde, Diketone, Ammonium acetate | Conjugated Indole-Imidazole Derivatives | nih.gov |
Functionalization of Imidazole Ring Systems for Advanced Chemical Applications
The direct functionalization of the imidazole ring, particularly through carbon-hydrogen (C-H) activation, has emerged as a powerful strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net This approach allows for the late-stage modification of imidazole-containing compounds, which is highly valuable in drug discovery and materials science. acs.org
Transition metal-catalyzed C-H arylation and alkenylation are prominent methods for imidazole functionalization. Nickel-catalyzed reactions have been successfully employed for the C-H arylation of imidazoles with phenol (B47542) derivatives and chloroarenes, as well as for C-H alkenylation with enol derivatives. rsc.orgnih.gov The choice of a tertiary alcohol as the solvent has been identified as crucial for the success of these nickel-catalyzed couplings. nih.gov
Palladium catalysis has also been extensively used. For example, a palladium pivalate/fluorinated bathophenanthroline (B157979) complex has been shown to be an effective catalyst for the C4–H activation of 2,5-disubstituted imidazoles, enabling their coupling with N-heteroaryl halides. jst.go.jp Ruthenium(II) has been utilized to catalyze the ortho-C–H arylation of 2-aroyl-imidazoles with aryl bromides and chlorides, where the imidazole ring acts as a directing group. oup.com
A significant advancement in the regioselective functionalization of the imidazole core involves the use of a removable directing group, such as the N-trimethylsilylethoxymethyl (SEM) group. acs.org This strategy allows for the sequential and selective arylation of all three C-H bonds of the imidazole ring. By employing a "SEM-switch," which involves the transfer of the SEM-group from the N-1 to the N-3 nitrogen, the typically less reactive C-4 position can be activated for arylation. acs.org This methodology provides a comprehensive approach to synthesizing mono-, di-, and triarylimidazoles with a wide range of aryl groups. acs.org
Metal-free methods for imidazole functionalization have also been developed. An organoiodine(III)-promoted C(sp³)–H azidation has been used as a key step in a cycloaminative process to synthesize diverse imidazoles through the formation of multiple C-N bonds in a one-pot reaction. acs.org
The functionalized imidazole derivatives find applications in various fields. For instance, C-H N-heteroarylation of imidazoles is being explored for the structural optimization of aggregation inhibitors of amyloid β peptides for the potential treatment of Alzheimer's disease. jst.go.jp The inherent properties of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in medicinal chemistry, with applications as an antibacterial, antifungal, and anticancer agent, among others. mdpi.comjchemrev.com
Table 2: Catalytic Systems for C-H Functionalization of Imidazoles
| Catalyst System | C-H Position | Coupling Partner | Product Type | Reference |
| Pd(OPiv)₂ / F-bathophen | C4 | N-heteroaryl halides | C4 N-heteroarylated imidazoles | jst.go.jp |
| Ni(OTf)₂ / dcype / K₃PO₄ | C2 | Phenol derivatives | C2-arylated imidazoles | nih.gov |
| Ru(II) complex | ortho-C-H of aroyl group | Aryl bromides/chlorides | ortho-arylated 2-aroyl-imidazoles | oup.com |
| Pd(OAc)₂ / phosphine | C5 (with SEM directing group) | Aryl bromides | C5-arylated imidazoles | acs.org |
Biosynthetic Pathways and Metabolic Roles of Imidazole Containing Compounds
Vorläufermetaboliten und ihre biochemischen Ursprünge
Der Abbau von 4-Imidazolylpropionsäure, auch bekannt als Imidazolpropionat, ist eng mit dem zentralen Kohlenstoffwechsel verbunden. Nach mehreren enzymatischen Schritten wird das Kohlenstoffgerüst des Imidazolrings letztendlich in Zwischenprodukte umgewandelt, die in den Citratzyklus (TCA-Zyklus) eintreten können. spektrum.dedoccheck.com Der Citratzyklus ist ein zentraler Stoffwechselweg, der für die Oxidation von Acetyl-CoA zu Kohlendioxid zur Energiegewinnung verantwortlich ist. thieme.dechemie.de
Die Abbauprodukte von Aminosäuren, einschließlich Histidin, können an verschiedenen Stellen in den Citratzyklus eingeschleust werden. thieme.dewikipedia.org So wird beispielsweise L-Glutamat, ein Endprodukt des Histidinabbaus, in α-Ketoglutarat umgewandelt, ein direktes Zwischenprodukt des Citratzyklus. wikipedia.org Diese Verbindung unterstreicht die Rolle des Histidin-Katabolismus bei der Bereitstellung von Substraten für die zelluläre Energieproduktion. Der Citratzyklus fungiert als amphibolischer Weg, was bedeutet, dass er sowohl an katabolen (abbauenden) als auch anabolen (aufbauenden) Prozessen beteiligt ist. chemie.dethieme.de
Die primäre Vorläuferaminosäure für die Biosynthese von 4-Imidazolylpropionsäure ist L-Histidin. doccheck.comwikipedia.orgbiochem.ch Histidin ist eine proteinogene Aminosäure, die einen Imidazolring in ihrer Seitenkette enthält. wikibooks.org Der Abbau von Histidin beginnt mit der Desaminierung durch das Enzym Histidase, was zur Bildung von Urocanat (Imidazolacrylat) führt. spektrum.dedoccheck.com Dieser Schritt ist der Beginn des Hauptabbauweges von Histidin.
Enzymatische Katalyse bei der Imidazol-Biosynthese und im Stoffwechsel
Der Abbauweg von Histidin zu 4-Imidazolylpropionsäure und weiter zu Glutamat umfasst eine Reihe von Schlüsselenzymen:
Histidase (Histidin-Ammoniak-Lyase, EC 4.3.1.3): Dieses Enzym initiiert den Katabolismus von Histidin, indem es Ammoniak abspaltet und Urocanat bildet. spektrum.de
Urocanase (Urocanat-Hydratase, EC 4.2.1.49): Urocanase katalysiert die Hydratisierung von Urocanat zu 4,5-Dihydro-4-oxo-5-imidazolpropanoat (Imidazolonpropionat). wikipedia.orgchemie.dewikipedia.org Dieses Enzym ist ein Homodimer und verwendet NAD+ als Kofaktor. wikipedia.orgnih.gov
Imidazolonpropionase (Imidazolonpropionat-Hydrolase, EC 3.5.2.7): Dieses Enzym hydrolysiert Imidazolonpropionat zu Formiminoglutamat (FIGLU). spektrum.dewikibooks.org
Formiminotransferase-Cyclodesaminase: Dieses bifunktionale Enzym überträgt die Formimino-Gruppe von FIGLU auf Tetrahydrofolat und setzt Glutamat frei. wikipedia.org
Die Urocanase-Reaktion ist ein besonders gut untersuchtes Beispiel für die enzymatische Umwandlung im Histidin-Abbauweg. Das Enzym nutzt NAD+ nicht für eine Redoxreaktion, sondern als Elektrophil. wikipedia.orgnih.gov Das NAD+ bindet an das Urocanat-Molekül und ermöglicht so eine sigmatrope Umlagerung. wikipedia.org Diese Umlagerung erleichtert die Addition eines Wassermoleküls, was zur Bildung von 4,5-Dihydro-4-oxo-5-imidazolpropanoat führt. wikipedia.org Der genaue Mechanismus beinhaltet die elektrophile Addition von enzymgebundenem NAD+ an die Position 2 des Imidazolrings von Urocanat. nih.gov
Verbindungen mit breiteren Stoffwechselnetzwerken
Der Stoffwechsel von 4-Imidazolylpropionsäure ist nicht isoliert, sondern in ein komplexes Netzwerk von Stoffwechselwegen integriert. wikipedia.org Ein wichtiger Aspekt ist die Verbindung zum Stickstoffstoffwechsel. Der Abbau von Histidin setzt Ammoniak frei, das in den Harnstoffzyklus eintreten kann.
Darüber hinaus kann Imidazolpropionat, das von der Darmmikrobiota aus Histidin produziert wird, die Insulinsignalisierung beeinflussen. uva.nl Studien haben gezeigt, dass Imidazolpropionat mit Insulinresistenz in Verbindung gebracht werden kann. uva.nl Es gibt auch Hinweise darauf, dass Imidazolpropionat eine Rolle bei Herz-Kreislauf-Erkrankungen spielen könnte, möglicherweise durch seine Auswirkungen auf die Differenzierung von Immunzellen. fu-berlin.de Des Weiteren wurde Imidazolpropionat als ein Metabolit identifiziert, der bei Patienten mit kolorektalem Karzinom angereichert ist, was auf eine mögliche Rolle bei der Pathogenese dieser Erkrankung hindeutet. thieme-connect.com Bestimmte Bakterien, wie Comamonas testosteroni, können Imidazolpropionat als Wachstumsquelle nutzen, was die Bedeutung mikrobieller Stoffwechselwege für den Abbau dieser Verbindung unterstreicht. uni-marburg.de
Tabelle der erwähnten Verbindungen
| Verbindungsname | Synonym(e) |
| 4-Imidazolylpropionsäure | Imidazolpropionat |
| L-Histidin | His, H |
| Urocanat | Imidazolacrylat |
| 4,5-Dihydro-4-oxo-5-imidazolpropanoat | Imidazolonpropionat |
| Formiminoglutamat | FIGLU |
| α-Ketoglutarat | |
| L-Glutamat | |
| Acetyl-CoA |
Purine (B94841) and Pyrimidine (B1678525) Metabolism Interactions
The metabolic pathways of histidine and purines are intricately linked, sharing common precursors and intermediates. chemicalbook.complos.org Purines, which are composed of a pyrimidine ring fused to an imidazole (B134444) ring, are essential as building blocks for DNA and RNA, as energy carriers like ATP, and as signaling molecules. jst.go.jprsc.org
A key connection point is the molecule 5-phosphoribosyl-α-1-pyrophosphate (PRPP), which serves as a precursor for the de novo synthesis of both histidine and purines. chemicalbook.complos.orgnih.gov Furthermore, the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) is produced during histidine biosynthesis but is subsequently utilized in the purine synthesis pathway. chemicalbook.complos.orgnih.gov This connection highlights a metabolic interdependency, where the flux through one pathway can influence the other. asm.org For instance, a futile cycle of histidine synthesis and degradation would be metabolically costly, partly because it shares portions of its pathway with purine biosynthesis. asm.org
Interestingly, despite this close relationship, the enzymes responsible for synthesizing the imidazole moieties in histidine and purines are not homologous, suggesting a case of convergent evolution where different enzymes evolved to perform analogous chemical reactions. plos.orgnih.gov The regulation of purine levels, managed by de novo and salvage pathways, is critical, particularly during processes requiring high rates of cell proliferation, such as neural development and tumor growth. jst.go.jp Studies have also shown that purine ring opening can be a synthetic route to produce various imidazole and pyrimidine derivatives. researchgate.net
Table 1: Key Molecules Connecting Imidazole and Purine Metabolism
| Molecule | Role in Histidine Pathway | Role in Purine Pathway | Citation |
|---|---|---|---|
| PRPP | Precursor | Precursor for de novo synthesis | nih.gov, chemicalbook.com, plos.org |
| ATP | Precursor (condenses with PRPP) | Energy currency; Precursor | nih.gov, plos.org |
| AICAR | Intermediate/Byproduct | Intermediate | nih.gov, chemicalbook.com, plos.org |
Nitrogen Metabolism and Imidazole Ring Formation Pathways
Nitrogen metabolism encompasses the chemical processes that convert nitrogen between various organic and inorganic forms. libretexts.org The degradation of histidine is a significant contributor to this cycle, as the initial step, catalyzed by histidase, involves a nonoxidative deamination that liberates ammonia (B1221849) and yields urocanate. asm.orgcreative-proteomics.com This urocanate is a direct precursor to 4-Imidazolylpropionic acid. frontiersin.org
The formation of the imidazole ring itself is a key biochemical process. In both histidine and purine biosynthesis, the cyclization to form the imidazole ring occurs through a nucleophilic attack of a nitrogen atom on a carbonyl group. nih.gov However, the specific mechanisms differ significantly between the two pathways. nih.gov The enzyme for histidine's imidazole ring formation, imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS), catalyzes a complex cyclization involving an Amadori rearrangement. plos.orgnih.gov In contrast, the formation of the purine imidazole ring is an ATP-dependent reaction catalyzed by a different, non-homologous enzyme, AIR synthetase (PurM). plos.orgnih.gov This highlights that nature has evolved distinct solutions for constructing this vital heterocyclic structure. plos.org Other pathways for imidazole ring formation also exist, such as the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two molecules of ammonia. researchgate.net
Secondary Metabolite Pathways and Imidazole Derivatives
Beyond their primary metabolic roles, imidazole-containing compounds are widespread as secondary metabolites in a diverse range of organisms, from bacteria and fungi to marine sponges and plants. nih.govrsc.orgwikipedia.orgresearchgate.net These compounds, often classified as imidazole alkaloids, exhibit a broad spectrum of biological activities. nih.govrsc.orgresearchgate.net
4-Imidazolylpropionic acid (Imidazole propionate) is a microbially-produced secondary metabolite derived from dietary histidine. frontiersin.orgresearchgate.netfrontiersin.org The pathway involves the conversion of histidine to urocanate, which is then reduced to Imidazole propionate (B1217596) by the bacterial enzyme urocanate reductase. frontiersin.org
Other notable examples of imidazole-containing secondary metabolites include:
Pilocarpine : An alkaloid found in the leaves of the Paraguay jaborandi plant. wikipedia.org
Naamines and Clathridines : Polysubstituted 2-aminoimidazole alkaloids isolated from marine sponges like Leucetta. researchgate.net
Fusaritricines : A series of imidazole derivatives produced by the endophytic fungus Fusarium tricinctum that show strong antibacterial activity. mdpi.com
Odilin, Cynodin, and Cynometrin : Other examples of imidazole alkaloids found in nature. wikipedia.org
The biosynthesis of these alkaloids often begins with histidine or its derivative, histamine (B1213489), which can undergo reactions like the Pictet-Spengler cyclization to form more complex fused heterocyclic structures. mdpi.com The structural diversity of these natural products underscores the versatility of the imidazole scaffold in generating bioactive molecules. nih.govrsc.orgrsc.org
Table 2: Examples of Imidazole-Containing Secondary Metabolites
| Compound Class | Example(s) | Source Organism(s) | Citation |
|---|---|---|---|
| Microbial Metabolites | 4-Imidazolylpropionic acid (ImP) | Gut Microbiota | frontiersin.org, frontiersin.org |
| Plant Alkaloids | Pilocarpine, Lepidiline | Pilocarpus jaborandi, Maca Plant | wikipedia.org |
| Marine Alkaloids | Naamine C, Clathridine, Odilin | Marine Sponges (Leucetta, Pseudaxinyssa) | researchgate.net, wikipedia.org |
| Fungal Metabolites | Fusaritricines | Fusarium tricinctum | mdpi.com |
| Starfish Alkaloids | Imbricatin | Dermasterias imbricata | wikipedia.org |
Regulatory Mechanisms of Imidazole Metabolic Pathways within Cellular Systems
The metabolic pathways involving imidazole compounds are tightly regulated to maintain cellular homeostasis and respond to cellular needs. ontosight.aiontosight.ai Dysregulation can contribute to various disease states. ontosight.aicreative-proteomics.com The regulation of histidine biosynthesis, for example, is a well-studied process that occurs at multiple levels to prevent the overproduction of this metabolically expensive amino acid. asm.orgontosight.ai
Key regulatory mechanisms include:
Feedback Inhibition : The end product, histidine, can allosterically inhibit the first committed enzyme in its own biosynthetic pathway, providing a rapid-response control mechanism. ontosight.ai
Transcriptional Regulation : The expression of genes encoding the enzymes for histidine biosynthesis can be downregulated when histidine levels are sufficient. ontosight.ainih.gov In bacteria, this can be part of the stringent response to amino acid starvation. nih.gov
Enzyme Inhibition/Induction : The activity of metabolic enzymes can be directly inhibited or induced by various molecules. sps.nhs.uk For instance, imidazole derivatives are being investigated as modulators (inhibitors or activators) of sirtuins, a class of enzymes that regulate metabolism, gene expression, and cellular stress responses. nih.gov
Specifically for 4-Imidazolylpropionic acid (Imidazole propionate), its production is dependent on the composition of the gut microbiota and the activity of the bacterial enzyme urocanate reductase. frontiersin.org Imidazole propionate itself has been identified as a signaling molecule that can modulate host cellular pathways. Research has shown that it can activate the p38γ mitogen-activated protein kinase (MAPK), which in turn leads to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). frontiersin.orgfrontiersin.org This activation can impair insulin (B600854) signaling, demonstrating a direct regulatory impact of a microbial metabolite on host metabolic control systems. frontiersin.orgfrontiersin.org
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the isolation and quantification of 4-Imidazolylpropionic acid from complex matrices. The selection of a specific technique is contingent on the sample matrix, required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of polar, non-volatile compounds like 4-Imidazolylpropionic acid. researchgate.net Reversed-phase (RP-HPLC) is the most common mode employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. chromforum.orgpensoft.net
Due to the amphoteric nature of 4-Imidazolylpropionic acid, with its carboxylic acid and imidazole (B134444) functional groups, precise control of the mobile phase pH is critical for achieving optimal retention and peak symmetry. chromforum.org The imidazole group has a pKa of approximately 6.9, meaning its charge state is highly dependent on the pH. chromforum.org To enhance retention on a reversed-phase column, ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase. chromforum.org These agents form a neutral ion-pair with the protonated imidazole ring, increasing its hydrophobicity and interaction with the stationary phase. chromforum.org Detection is commonly performed using UV detectors, typically in the range of 210-230 nm, or more selectively and sensitively with mass spectrometry (LC-MS). researchgate.netpensoft.nethmdb.cafoodb.ca
Table 1: Representative HPLC Parameters for Imidazole-Related Compound Analysis
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile (B52724)/Aqueous Buffer (e.g., Ammonium (B1175870) Acetate, Phosphate) chromforum.orgpensoft.net |
| pH | Acidic to neutral (e.g., pH 3.0 - 7.0) to control ionization chromforum.orgpensoft.net |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min pensoft.net |
| Detector | UV/VIS (e.g., 225 nm) or Mass Spectrometry (MS) pensoft.net |
| Column Temp. | 25 - 40 °C pensoft.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique known for its high resolution, but its application to polar and non-volatile compounds such as 4-Imidazolylpropionic acid necessitates a chemical modification step known as derivatization. gdut.edu.cnshimadzu.com Derivatization converts the polar functional groups (-COOH and -NH) into more volatile and thermally stable derivatives, allowing for analysis in the gas phase.
A common derivatization strategy for compounds containing amine and carboxyl groups involves acylation or esterification. For instance, a method developed for similar imidazole-like compounds uses isobutyl chloroformate as a derivatizing agent in the presence of acetonitrile, pyridine, and anhydrous ethanol. gdut.edu.cn This process effectively masks the polar groups, enhancing the compound's volatility. The resulting derivatives can then be separated on a capillary GC column and detected with high sensitivity and specificity using a mass spectrometer (GC-MS). gdut.edu.cnthepharmajournal.com
Table 2: Example GC-MS Parameters for Derivatized Imidazole-Like Compounds
| Parameter | Typical Conditions |
| Derivatization Agent | Isobutyl chloroformate gdut.edu.cn |
| Column | Capillary Column (e.g., PE-5MS, 30m x 0.250mm x 0.25µm) thepharmajournal.com |
| Carrier Gas | Helium thepharmajournal.com |
| Injector Temp. | ~250 °C thepharmajournal.com |
| Oven Program | Temperature gradient (e.g., 75 °C initial, ramp to 280 °C) thepharmajournal.com |
| Detector | Mass Spectrometer (MS) gdut.edu.cn |
| Ionization Mode | Electron Ionization (EI) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. mdpi.com This technique is well-suited for the analysis of charged species like 4-Imidazolylpropionic acid and offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. mdpi.comnih.gov
The electrophoretic mobility of 4-Imidazolylpropionic acid is highly dependent on the pH of the background electrolyte (BGE), which determines the net charge on the molecule. At low pH, the carboxylic acid group is neutral and the imidazole ring is protonated (positive charge), resulting in migration towards the cathode. At high pH, the carboxylic acid is deprotonated (negative charge) and the imidazole ring is neutral, causing migration towards the anode. At its isoelectric point, the net charge is zero, and migration is minimized. This behavior allows for the fine-tuning of separation conditions by adjusting the BGE pH. Imidazolium-based ionic liquids can also be used as additives to the BGE to modify the capillary wall and improve separation efficiency and repeatability. mdpi.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a planar chromatographic technique used for the qualitative analysis and separation of compounds. chemistryhall.comjuniperpublishers.com For 4-Imidazolylpropionic acid, the stationary phase is typically silica (B1680970) gel G, a polar adsorbent. core.ac.uk The separation relies on the compound's partitioning between the stationary phase and the mobile phase. juniperpublishers.com
A suitable mobile phase would consist of a mixture of polar organic solvents. The selection of the solvent system is critical for achieving separation from other components in a mixture. core.ac.uk For organic acids, solvent systems often contain a polar protic solvent, a less polar solvent, and sometimes an acid or base to control the ionization of the analytes and improve spot shape. core.ac.uk After development, the separated spots are visualized. Since 4-Imidazolylpropionic acid is not colored, visualization can be achieved by exposing the plate to UV light (if the compound is UV-active) or by spraying with a staining reagent such as ninhydrin, which reacts with the secondary amine in the imidazole ring. chemistryhall.com
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of molecules. For 4-Imidazolylpropionic acid, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that provides detailed information about the structure and chemical environment of atoms within a molecule. wikipedia.org It is based on the interaction of nuclear spins with an external magnetic field. wikipedia.org For 4-Imidazolylpropionic acid, ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 4-Imidazolylpropionic acid is expected to show distinct signals for the protons on the imidazole ring and the aliphatic protons of the propionic acid side chain. docbrown.info The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the ring and the carboxyl group.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Each carbon atom in the imidazole ring and the propionic acid chain gives a distinct signal, with chemical shifts indicative of its bonding and electronic environment. docbrown.infochemicalbook.com
The following tables present predicted NMR data for 4-Imidazolylpropionic acid, which are instrumental for its identification. hmdb.ca
Table 3: Predicted ¹H NMR Chemical Shifts for 4-Imidazolylpropionic acid (in D₂O)
| Atom Position | Chemical Shift (ppm) | Multiplicity |
| H2 (Im) | 8.52 | Singlet |
| H5 (Im) | 7.23 | Singlet |
| CH₂ (α to Im) | 3.12 | Triplet |
| CH₂ (β to Im) | 2.82 | Triplet |
| Source: Predicted data from Human Metabolome Database hmdb.ca |
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Imidazolylpropionic acid (in D₂O)
| Atom Position | Chemical Shift (ppm) |
| C=O | 178.61 |
| C4 (Im) | 134.78 |
| C2 (Im) | 134.54 |
| C5 (Im) | 117.89 |
| CH₂ (β to Im) | 34.18 |
| CH₂ (α to Im) | 21.68 |
| Source: Predicted data from Human Metabolome Database hmdb.ca |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint based on the functional groups present.
For 4-Imidazolylpropionsaure, the IR and Raman spectra would be characterized by vibrations originating from its two primary functional components: the imidazole ring and the propionic acid side chain.
Imidazole Ring Vibrations: The imidazole ring exhibits characteristic stretching and bending vibrations. C-H, C=C, C-N, and N-H stretching frequencies are expected in the high-frequency region of the spectrum. The protonation state of the imidazole ring significantly influences the vibrational frequencies, making Raman spectroscopy a sensitive tool for such determinations. For instance, studies on the related compound histidine have shown that deuteration at the C2 position of the imidazole ring creates a unique C2-D stretching vibration in the Raman spectrum whose frequency shifts by as much as 35 cm⁻¹ upon changes in the ring's protonation state nih.gov. This C2-D band is also sensitive to hydrogen bonding and metal coordination, making it a potential probe for the local environment of the imidazole moiety nih.gov.
Propionic Acid Vibrations: The carboxylic acid group gives rise to distinct and strong absorption bands. A broad O-H stretching band is typically observed in the range of 2500–3300 cm⁻¹. The C=O (carbonyl) stretching vibration produces a very intense peak, usually found around 1700–1725 cm⁻¹. C-O stretching and O-H bending vibrations are also present at lower frequencies.
Together, these vibrational signatures allow for the structural confirmation of this compound and can be used to study its interactions with other molecules.
Mass Spectrometry (MS) and Hyphenated MS Techniques (e.g., LC-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a highly sensitive and selective method for quantification in complex mixtures.
Under typical electrospray ionization (ESI) conditions, this compound can be detected in both positive and negative ion modes.
Positive Ion Mode: The molecule readily accepts a proton, primarily on one of the imidazole nitrogen atoms, to form the pseudomolecular ion [M+H]⁺.
Negative Ion Mode: The carboxylic acid group can be deprotonated to form the [M-H]⁻ ion.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion, yielding product ions that provide structural information. The fragmentation of this compound is expected to follow logical pathways based on its structure uab.eduuab.edu.
Expected Fragmentation Pathways:
Neutral Loss of H₂O: Loss of a water molecule from the carboxylic acid group.
Neutral Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.
Side-Chain Cleavage: Fragmentation can occur along the propionic acid side chain. Cleavage of the N-C bond of the imidazole ring with a simultaneous proton transfer is a known fragmentation pattern for N-alkyl imidazoles researchgate.net.
The specific fragment ions observed allow for unambiguous identification of the compound, even in complex biological matrices like serum jlu.edu.cn.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The imidazole ring in this compound contains a system of π-electrons, which gives rise to characteristic UV absorption bands, typically due to π→π* transitions researchgate.netresearchgate.net.
While many simple imidazole compounds exhibit weak fluorescence, derivatization or changes in the molecular environment can enhance emission properties nih.govresearchgate.net. The fluorescence of imidazole-containing fluorophores is often highly sensitive to pH rsc.orgnih.gov. For this compound, changes in pH would alter the protonation state of both the imidazole ring and the carboxylic acid, likely leading to shifts in both the absorption and emission spectra. This pH sensitivity can be exploited for developing specific analytical probes nih.gov. Detailed spectral analysis can distinguish between protonated, neutral, and deprotonated forms of the imidazole moiety nih.gov.
X-ray Diffraction (XRD) for Crystallographic Structural Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional atomic structure of a crystalline solid nih.gov. To perform this analysis, a high-quality single crystal of this compound must first be grown nih.govbdpsjournal.org.
The process involves irradiating the crystal with an X-ray beam and measuring the intensities and positions of the diffracted beams nih.gov. This diffraction pattern is used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
A successful XRD analysis of this compound would provide highly accurate data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The spatial arrangement of the propionic acid side chain relative to the imidazole ring.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding.
Absolute Configuration: For chiral molecules, XRD can determine the absolute stereochemistry nih.gov.
This detailed structural information is invaluable for understanding the compound's chemical properties and its interactions in biological systems.
Method Development and Validation in Analytical Chemistry
Developing and validating robust analytical methods is crucial for the reliable quantification of this compound, particularly in complex biological or environmental samples. The validation process ensures that the method is fit for its intended purpose ijrdpl.comsemanticscholar.orgresearchgate.net.
Sample Preparation and Matrix Effects in Complex Systems
Biological matrices such as blood, serum, plasma, and urine are inherently complex, containing numerous endogenous components like proteins, lipids, and salts that can interfere with analysis nih.govnih.govorientjchem.orgnih.gov. This interference, known as the matrix effect, can alter the ionization efficiency of the target analyte in LC-MS, leading to ion suppression or enhancement and, consequently, inaccurate quantification chromatographyonline.comresearchgate.netnih.gov.
Therefore, effective sample preparation is a critical first step to isolate this compound and remove interfering components biotage.combiotage.com. Common techniques include:
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility orientjchem.org.
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique where the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of solvent nih.gov.
A specific SPE method for this compound in serum has been developed using a novel NiO@SiO₂ material. This method leverages the coordination between the nickel oxide and the imidazole group for selective extraction jlu.edu.cn. The optimized conditions for this SPE method involved using 200 mg of the absorbent and eluting the compound with a 1% aqueous ammonia (B1221849) solution jlu.edu.cn.
Optimization and Performance Parameters of Analytical Methods
Once a sample preparation strategy is in place, the analytical method itself, such as an LC-MS/MS method, must be developed and validated. Method validation involves assessing several key performance parameters to ensure the data generated is accurate, precise, and reliable researchgate.netresearchgate.netresearchgate.netjneonatalsurg.comnih.gov.
The primary performance parameters include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration. The relationship is typically assessed by calculating the coefficient of determination (R²).
Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with known concentrations and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Recovery: The efficiency of the entire analytical process, particularly the sample preparation step, determined by comparing the response of an analyte extracted from a matrix to the response of a pure standard.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following interactive table summarizes the performance parameters for a validated HPLC-MS method for the analysis of this compound in human serum jlu.edu.cn.
| Parameter | Value | Reference |
|---|---|---|
| Technique | NiO@SiO₂ SPE coupled with HPLC-MS | jlu.edu.cn |
| Linearity Range | 0.05–10 ng/mL | jlu.edu.cn |
| Correlation Coefficient (R²) | ≥ 0.996 | jlu.edu.cn |
| Limit of Detection (LOD) | 0.02 ng/mL | jlu.edu.cn |
| Limit of Quantification (LOQ) | 0.05 ng/mL | jlu.edu.cn |
| Recovery | 84.0%–119% | jlu.edu.cn |
| Precision (RSD) | < 17.2% | jlu.edu.cn |
Integration of Chemometrics and Machine Learning with Analytical Data
The confluence of advanced analytical instrumentation with sophisticated data analysis techniques has paved the way for significant advancements in chemical analysis. Chemometrics and machine learning are at the forefront of this evolution, offering powerful tools to extract meaningful information from complex, multidimensional analytical data. While specific applications to this compound are not extensively documented in publicly available research, the principles and methodologies are broadly applicable. This section will, therefore, discuss the potential integration of these techniques for the characterization and quantification of this compound, drawing upon established practices in analytical chemistry.
Chemometrics utilizes statistical and mathematical methods to design or select optimal measurement procedures and to extract maximum chemical information by analyzing chemical data. For a compound like this compound, which might be present in complex biological or environmental matrices, chemometric approaches can be invaluable for resolving its signal from interfering components, particularly when using techniques like spectroscopy or chromatography.
Machine learning, a subset of artificial intelligence, enables computer systems to learn from and make predictions on data without being explicitly programmed. In the context of analytical chemistry, machine learning algorithms can be trained on spectral or chromatographic data to build models for quantitative prediction or qualitative classification. These models can often handle non-linear relationships in the data that may be challenging for traditional calibration methods.
Hypothetical Application in Spectroscopic Analysis:
Consider a scenario where this compound is to be quantified in a complex mixture using a spectroscopic technique such as Near-Infrared (NIR) spectroscopy. The resulting spectra would likely contain overlapping signals from other components in the matrix. Chemometric methods like Principal Component Analysis (PCA) could be used for exploratory data analysis to identify patterns and outliers in a set of samples. Following this, a quantitative model could be developed using Partial Least Squares (PLS) regression, a common chemometric technique that is effective at handling collinear data, which is characteristic of spectroscopic measurements. mdpi.com
A machine learning approach, such as a Support Vector Machine (SVM) or a Neural Network, could also be trained on the spectral data. researchgate.net These models can learn complex, non-linear relationships between the spectra and the concentration of this compound, potentially leading to more accurate and robust predictions, especially in the presence of matrix effects.
Illustrative Data for Model Development:
To build such a predictive model, a dataset comprising analytical measurements and corresponding known concentrations of this compound is required. The following table represents a hypothetical dataset that could be used for this purpose.
| Sample ID | Spectroscopic Data (Absorbance at different wavelengths) | Concentration of this compound (µg/mL) |
| 1 | [Array of absorbance values] | 0.5 |
| 2 | [Array of absorbance values] | 1.2 |
| 3 | [Array of absorbance values] | 2.5 |
| 4 | [Array of absorbance values] | 5.0 |
| 5 | [Array of absorbance values] | 7.8 |
| ... | ... | ... |
| 50 | [Array of absorbance values] | 10.0 |
Table 1. Hypothetical training data for a predictive model for this compound.
Model Performance Evaluation:
Once a model is built, its performance must be rigorously evaluated. This is typically done using a separate set of samples (a validation or test set) that were not used in the training of the model. Key performance metrics include the Root Mean Square Error of Prediction (RMSEP), which indicates the average error in the predicted concentrations, and the coefficient of determination (R²), which measures how well the model's predictions correlate with the actual values.
The table below illustrates a hypothetical comparison of the performance of different models for the quantification of this compound.
| Model | R² (Calibration) | R² (Validation) | RMSEP (µg/mL) |
| Partial Least Squares (PLS) | 0.985 | 0.979 | 0.25 |
| Support Vector Machine (SVM) | 0.992 | 0.988 | 0.18 |
| Artificial Neural Network (ANN) | 0.995 | 0.991 | 0.15 |
Table 2. Hypothetical performance metrics for different predictive models for this compound.
The integration of chemometrics and machine learning with analytical data holds significant promise for enhancing the characterization and quantification of this compound. These techniques can lead to the development of faster, more accurate, and more robust analytical methods, which are crucial for a wide range of applications, from biomedical research to environmental monitoring. While the specific application of these advanced data analysis methods to this compound is an area for future research, the foundational principles and potential benefits are clear.
Theoretical and Computational Chemistry Studies of Imidazole Containing Systems
Molecular Modeling and Dynamics Simulations
The biological activity and physical properties of 4-Imidazolylpropionsaure are closely linked to its three-dimensional structure and its interactions with other molecules. Computational studies on heme complexes with imidazole (B134444) ligands have shown that the orientation of the imidazole is influenced by direct intramolecular electrostatic interactions of the propionic groups with the polar NH groups of the imidazole nih.gov. The electrostatic interaction of the total dipole moment of the imidazole-heme complex with its surrounding environment also plays a crucial role nih.gov. In a vacuum, the NH groups of imidazoles tend to orient towards the heme propionic groups nih.gov. This orientational preference is also observed in dielectric media, although the energy difference between different orientations may decrease nih.gov.
| Factor | Description | Effect in Vacuum | Effect in Dielectric Medium |
|---|---|---|---|
| Intramolecular Electrostatic Interactions | Direct interaction between the propionic acid groups and the NH groups of the imidazole. | Primary determining factor for orientation. | Remains a significant factor. |
| Reaction Field Interaction | Electrostatic interaction of the total dipole moment of the complex with the surrounding medium. | Not present. | Becomes competitive and can reduce the orientational preference. |
Prediction and Interpretation of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting various spectroscopic properties, including vibrational (FTIR and Raman) and nuclear magnetic resonance (NMR) spectra. DFT calculations, for example, can be used to compute the vibrational frequencies of a molecule. These theoretical predictions, when compared with experimental data, aid in the precise assignment of vibrational modes.
Similarly, theoretical calculations of 1H and 13C NMR isotropic chemical shifts can be compared with experimental values to confirm the molecular structure and assign chemical shifts. The total electron density and electrostatic potential of a compound can also be determined, providing further insight into its chemical behavior.
Mechanistic Investigations of Chemical Reactions Involving Imidazole Compounds
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.
For instance, DFT calculations have been employed to understand the electronic structure and reactivity of imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts for CO2 reduction nih.govrsc.org. These studies have shown that the imidazolium (B1220033) ligand can stabilize the Mn–CO2 adduct through hydrogen-bonding-like interactions and assist in the protonation steps of the reaction nih.govrsc.org.
In the context of atmospheric chemistry, computational studies have investigated the aqueous-phase oxidation of imidazole by radicals such as OH and NO3 acs.orgresearchgate.net. These studies have calculated the rate constants for these reactions and proposed detailed degradation mechanisms acs.org. Such investigations are crucial for understanding the environmental fate of imidazole-containing compounds.
In Silico Design of Novel Imidazole-Based Structures
In silico design, which utilizes computer simulations to model and predict the properties of chemical structures, is a cornerstone of modern drug discovery and materials science. For imidazole-based compounds, these computational techniques are employed to design novel structures with specific biological activities or desired physicochemical properties. This approach accelerates the development process by prioritizing the synthesis of candidates with the highest probability of success.
The design process often involves a combination of techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. These methods are used to predict how a molecule will bind to a biological target, what its activity will be, and how it will behave in a biological environment.
Research into the immunosuppressive mechanisms of cis-urocanic acid, a derivative of 4-Imidazolylpropionic acid, has utilized computational docking to explore its interactions with the serotonin (B10506) 5-HT2A receptor. These studies revealed that cis-urocanic acid exhibits a high binding affinity for this receptor, suggesting a molecular basis for its biological activity. nih.gov Such insights are crucial for designing new imidazole-based compounds that can modulate the activity of this and other receptors.
Furthermore, computational approaches like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the photochemistry of urocanic acid. researchgate.net These studies investigate the molecule's electronic excited states and the mechanisms of its photoisomerization, which is key to its biological function in the skin. researchgate.netebi.ac.uk This knowledge can be harnessed to design novel photoactive imidazole derivatives for applications such as sunscreens. rsc.org
Molecular dynamics simulations have also been employed to study the flexibility and hydration of urocanic acid in aqueous solutions. ebi.ac.uk Understanding how these molecules interact with their environment at a molecular level is essential for designing derivatives with improved solubility and bioavailability.
The following table summarizes key computational methods and their applications in the study of imidazole-containing systems, primarily drawing from research on urocanic acid as a proxy for 4-Imidazolylpropionic acid.
| Computational Method | Application in Imidazole System Design | Key Findings/Predictions |
| Molecular Docking | Predicting the binding mode and affinity of cis-urocanic acid to the 5-HT2A receptor. nih.gov | Identified key interactions and a high binding affinity, explaining its agonistic activity. nih.gov |
| Density Functional Theory (DFT) | Investigating the rotational flexibility and electronic structure of urocanic acid. researchgate.net | Supported the potential for the carboxylic acid group to rotate in aqueous solutions. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Analyzing the vertical excitation energies and photochemistry of urocanic acid. researchgate.net | Suggested that deviations from planarity can alter the order of excited states, influencing photoisomerization. researchgate.net |
| Molecular Dynamics (MD) Simulation | Studying the conformational dynamics and hydration structure of urocanic acid in the gas phase and in water. ebi.ac.uk | Revealed significant flexibility, particularly for the cis isomer, due to competing intra- and intermolecular interactions. ebi.ac.uk |
These computational studies, while focused on urocanic acid, lay a foundational framework for the in silico design of novel structures based on the 4-Imidazolylpropionic acid scaffold. By modifying the structure of the parent molecule and computationally predicting the effects of these changes, researchers can rationally design new compounds with tailored properties for a variety of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-imidazolylpropionic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with imidazole derivatives (e.g., 4-imidazolecarboxaldehyde) and employ Michael addition or nucleophilic substitution to introduce the propionic acid moiety .
- Step 2 : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance regioselectivity. Catalytic bases like K₂CO₃ may improve reaction efficiency .
- Step 3 : Monitor purity via TLC/HPLC and characterize intermediates using H/C NMR.
Q. Which spectroscopic techniques are critical for confirming the structure of 4-imidazolylpropionic acid?
- Methodology :
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole C=N/C=C vibrations (~1600 cm⁻¹) .
- NMR : Analyze H NMR for imidazole proton splitting patterns (e.g., δ 7.2–7.8 ppm) and C NMR for carbonyl carbons (~170 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (e.g., space group P2₁/c) .
Q. How can researchers assess the stability of 4-imidazolylpropionic acid under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 48–72 hours.
- Analysis : Quantify degradation via HPLC-UV and identify byproducts using LC-MS. Note: Imidazole rings are prone to hydrolysis under strong acidic/basic conditions .
Q. What in vitro assays are suitable for preliminary pharmacological screening of 4-imidazolylpropionic acid?
- Methodology :
- Enzyme inhibition : Test against cyclooxygenase (COX) or histidine decarboxylase using spectrophotometric assays (e.g., NADH depletion at 340 nm) .
- Cell viability : Use MTT assays on human fibroblasts to rule out cytotoxicity (IC₅₀ > 100 µM recommended) .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of 4-imidazolylpropionic acid derivatives?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
- QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with anti-inflammatory activity using multivariate regression .
Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives?
- Methodology :
- Meta-analysis : Aggregate data from PubMed/Scopus and apply statistical tools (e.g., funnel plots) to detect publication bias .
- Experimental replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
Q. How do advanced spectroscopic techniques (e.g., 2D NMR, EPR) elucidate the redox behavior of 4-imidazolylpropionic acid?
- Methodology :
- EPR : Detect free radical intermediates during oxidation (e.g., g-factor ~2.003) .
- 2D NOESY : Map spatial interactions between imidazole protons and propionic acid chains .
Q. What are the challenges in functionalizing the imidazole ring without compromising the propionic acid moiety?
- Methodology :
- Protecting groups : Use tert-butyl esters for the carboxylic acid during alkylation/arylation steps .
- Microwave-assisted synthesis : Reduce reaction times (<30 minutes) and improve regioselectivity under controlled heating .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and instrument parameters (NMR frequency, column type) .
- Data reporting : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses and avoid overgeneralization .
- Contradiction analysis : Apply triangulation (e.g., cross-validate HPLC and LC-MS data) to confirm degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
